molecular formula C12H10N2S2 B10934523 (2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile

(2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile

Cat. No.: B10934523
M. Wt: 246.4 g/mol
InChI Key: XHNSJSNXBNDNPC-BJMVGYQFSA-N
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Description

(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE is an organic compound that features a thiazole and thiophene ring connected by an ethenyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the Rings: The thiazole and thiophene rings are then coupled through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl cyanide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyanide group, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; typically carried out in polar solvents at room temperature or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, thiols

    Substitution: Amides, esters

Scientific Research Applications

(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE is unique due to its combination of thiazole and thiophene rings connected by an ethenyl cyanide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C12H10N2S2/c1-8-7-15-12(14-8)10(6-13)5-11-4-3-9(2)16-11/h3-5,7H,1-2H3/b10-5+

InChI Key

XHNSJSNXBNDNPC-BJMVGYQFSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C2=NC(=CS2)C

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C

Origin of Product

United States

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